molecular formula C31H58NO5P B12364824 2-Stearoxyphenethyl phosphocholin

2-Stearoxyphenethyl phosphocholin

Cat. No.: B12364824
M. Wt: 555.8 g/mol
InChI Key: JJHHONJQMAWVJB-UHFFFAOYSA-N
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Description

2-Stearoxyphenethyl phosphocholin is a compound known for its inhibitory effects on p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular responses to stress and inflammation. This compound has shown significant anticancer activity by binding to the lipid-binding pocket of p38 MAPK, exhibiting broad-spectrum anti-tumor and lipid-modulating activities .

Preparation Methods

2-Stearoxyphenethyl phosphocholin can be synthesized through a domino reaction involving 2-stearoxyphenethyl alcohol and 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by treatment with trimethylamine . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

2-Stearoxyphenethyl phosphocholin undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

2-Stearoxyphenethyl phosphocholin exerts its effects by binding to the lipid-binding pocket of p38 MAPK, inhibiting its activity. This inhibition disrupts the MAPK signaling pathway, leading to reduced cellular stress responses and inflammation. In colorectal cancer cells, the compound has been shown to perturb microtubule dynamics and regulate proteins involved in epithelial-mesenchymal transition (EMT), such as E-cadherin and occludin .

Comparison with Similar Compounds

2-Stearoxyphenethyl phosphocholin is unique due to its specific binding to the lipid-binding pocket of p38 MAPK and its broad-spectrum anti-tumor activity. Similar compounds include other p38 MAPK inhibitors, such as:

    SB203580: A well-known p38 MAPK inhibitor with anti-inflammatory properties.

    BIRB 796: Another potent inhibitor of p38 MAPK, used in various research studies for its anti-inflammatory and anticancer effects.

These compounds share similar mechanisms of action but differ in their binding affinities, specificities, and overall therapeutic potential.

Properties

Molecular Formula

C31H58NO5P

Molecular Weight

555.8 g/mol

IUPAC Name

2-(2-octadecoxyphenyl)ethyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C31H58NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-27-35-31-24-21-20-23-30(31)25-28-36-38(33,34)37-29-26-32(2,3)4/h20-21,23-24H,5-19,22,25-29H2,1-4H3

InChI Key

JJHHONJQMAWVJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1CCOP(=O)([O-])OCC[N+](C)(C)C

Origin of Product

United States

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